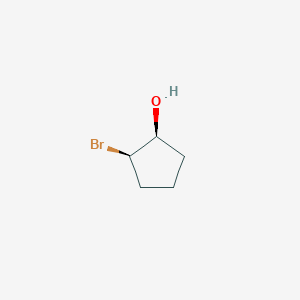
(1S,2R)-2-Bromo-cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Bromo-cyclopentanol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a cyclopentane ring. The compound’s stereochemistry is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Bromo-cyclopentanol typically involves the bromination of cyclopentanol. One common method is the reaction of cyclopentanol with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the (1S,2R) isomer.
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. Enzymatic processes may also be employed to achieve high enantioselectivity in the production of this compound .
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-Bromo-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form cyclopentanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentanol derivatives
Scientific Research Applications
(1S,2R)-2-Bromo-cyclopentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of (1S,2R)-2-Bromo-cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(1R,2S)-2-Bromo-cyclopentanol: The enantiomer of (1S,2R)-2-Bromo-cyclopentanol with different stereochemistry.
(1S,2S)-2-Bromo-cyclopentanol: A diastereomer with different spatial arrangement of atoms.
Cyclopentanol: The parent compound without the bromine atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals .
Properties
Molecular Formula |
C5H9BrO |
|---|---|
Molecular Weight |
165.03 g/mol |
IUPAC Name |
(1S,2R)-2-bromocyclopentan-1-ol |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
BQVWZYQFAVLQKE-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)Br)O |
Canonical SMILES |
C1CC(C(C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



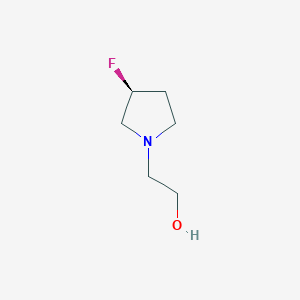
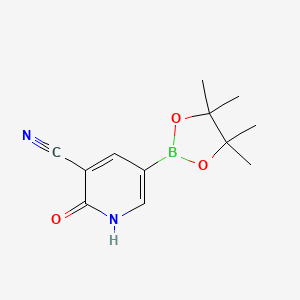
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)
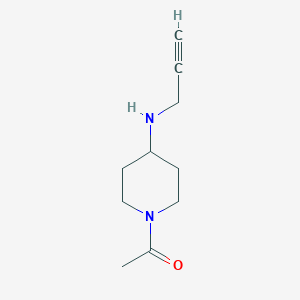

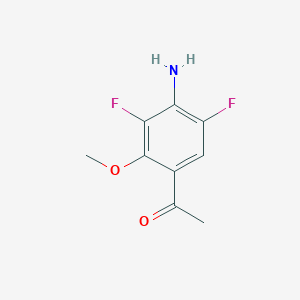
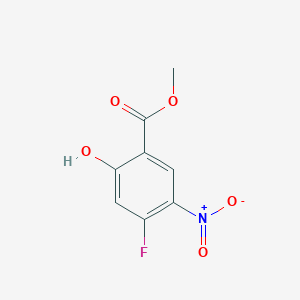
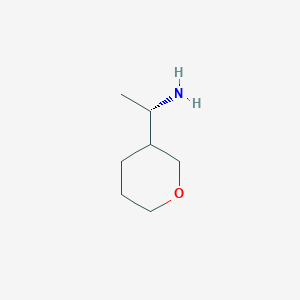
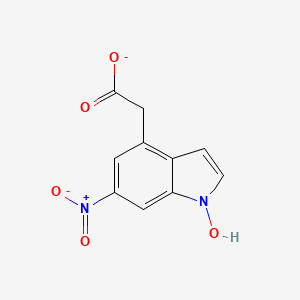
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
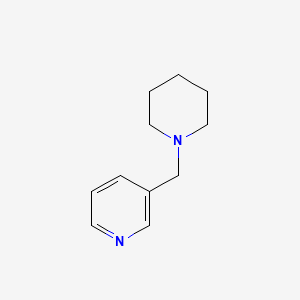
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)
